molecular formula C12H13N B6210453 2-(but-3-yn-1-yl)-2,3-dihydro-1H-isoindole CAS No. 1341521-22-9

2-(but-3-yn-1-yl)-2,3-dihydro-1H-isoindole

Cat. No. B6210453
CAS RN: 1341521-22-9
M. Wt: 171.2
InChI Key:
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Description

“2-(but-3-yn-1-yl)-2,3-dihydro-1H-isoindole” is a chemical compound. It is used for chemical probe synthesis. This trifunctional building block contains a light-activated diazirine, alkyne tag, and amine synthetic handle .


Synthesis Analysis

The synthesis of a similar compound, “p-(4-(but-3-yn-1-yl)benzoyl)-l-phenylalanine (Abpa)” and its Fmoc-protected version from 3-(4-bromophenyl)-1-propanol in 11 steps has been reported . Another synthesis path involves the use of 2-iodoaniline and N-(but-3-yn-1-yl)-4-methylbenzenesulfonamide .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(but-3-yn-1-yl)-2,3-dihydro-1H-isoindole involves the reaction of 3-butyne-1-ol with phthalic anhydride followed by reduction of the resulting phthalimide intermediate.", "Starting Materials": [ "3-butyne-1-ol", "Phthalic anhydride", "Sodium hydroxide", "Hydrazine hydrate", "Hydrochloric acid", "Sodium chloride", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Dissolve 3-butyne-1-ol (1.0 eq) and phthalic anhydride (1.1 eq) in dry toluene and add a catalytic amount of p-toluenesulfonic acid. Heat the mixture at reflux for 24 hours.", "Step 2: Cool the reaction mixture to room temperature and add sodium hydroxide solution to adjust the pH to 8-9. Extract the mixture with ethyl acetate and wash the organic layer with water.", "Step 3: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the crude product.", "Step 4: Dissolve the crude product in hot ethanol and add hydrazine hydrate (1.2 eq) and hydrochloric acid. Heat the mixture at reflux for 6 hours.", "Step 5: Cool the reaction mixture to room temperature and add sodium chloride. Extract the mixture with ethyl acetate and wash the organic layer with water.", "Step 6: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the crude product.", "Step 7: Purify the crude product by column chromatography using a mixture of ethyl acetate and hexane as the eluent to obtain the final product, 2-(but-3-yn-1-yl)-2,3-dihydro-1H-isoindole." ] }

CAS RN

1341521-22-9

Product Name

2-(but-3-yn-1-yl)-2,3-dihydro-1H-isoindole

Molecular Formula

C12H13N

Molecular Weight

171.2

Purity

95

Origin of Product

United States

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